molecular formula C16H21F3N3O8+ B037951 N-(alpha-Carboxy-2-nitrobenzyl)carbamoylcholine CAS No. 117121-25-2

N-(alpha-Carboxy-2-nitrobenzyl)carbamoylcholine

Cat. No. B037951
CAS RN: 117121-25-2
M. Wt: 440.35 g/mol
InChI Key: XCUMCKKHVKICEN-UHFFFAOYSA-O
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Description

N-(alpha-Carboxy-2-nitrobenzyl)carbamoylcholine, commonly known as CNB-CCh, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CNB-CCh is a cholinergic ligand that has been synthesized to selectively activate muscarinic acetylcholine receptors.

Mechanism of Action

CNB-CCh selectively activates muscarinic acetylcholine receptors by binding to the receptor's allosteric site. This binding causes a conformational change in the receptor, which leads to the activation of downstream signaling pathways. The activation of muscarinic receptors by CNB-CCh results in the modulation of various physiological processes, including neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
CNB-CCh has been shown to modulate the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate. This modulation leads to changes in neuronal excitability and synaptic plasticity, which are crucial for learning and memory. CNB-CCh has also been shown to have anxiolytic and antipsychotic effects, making it a potential therapeutic agent for the treatment of anxiety and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNB-CCh is its selectivity for muscarinic acetylcholine receptors, which allows researchers to study the specific effects of these receptors on various physiological processes. CNB-CCh is also water-soluble, making it easy to administer in in vitro and in vivo experiments. However, CNB-CCh has a relatively short half-life, which limits its use in long-term experiments.

Future Directions

There are several potential future directions for research on CNB-CCh. One area of interest is the development of CNB-CCh analogs with improved pharmacokinetic properties, such as longer half-life and increased selectivity for specific muscarinic receptor subtypes. Another potential direction is the investigation of the role of muscarinic receptors in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the use of CNB-CCh in combination with other pharmacological agents may provide insights into the complex interactions between various neurotransmitter systems in the brain.
Conclusion:
In conclusion, CNB-CCh is a promising chemical compound that has significant potential in neuroscience research. Its selectivity for muscarinic acetylcholine receptors, water solubility, and ability to modulate various physiological processes make it a valuable tool for investigating the role of muscarinic receptors in the nervous system. Further research on CNB-CCh and its analogs may lead to the development of novel therapeutic agents for the treatment of neurological and psychiatric disorders.

Synthesis Methods

CNB-CCh is synthesized by coupling carboxylic acid with a nitrobenzyl carbamoyl chloride derivative, followed by esterification with choline. The final product is a yellow powder that is soluble in water and DMSO.

Scientific Research Applications

CNB-CCh has been used in various neuroscience research studies, including the study of muscarinic acetylcholine receptors, which are involved in cognitive and motor functions. CNB-CCh is also used to study the effects of acetylcholine on the nervous system and to investigate the role of muscarinic receptors in various physiological processes.

properties

CAS RN

117121-25-2

Product Name

N-(alpha-Carboxy-2-nitrobenzyl)carbamoylcholine

Molecular Formula

C16H21F3N3O8+

Molecular Weight

440.35 g/mol

IUPAC Name

2-[[carboxy-(2-nitrophenyl)methyl]carbamoyloxy]ethyl-trimethylazanium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H19N3O6.C2HF3O2/c1-17(2,3)8-9-23-14(20)15-12(13(18)19)10-6-4-5-7-11(10)16(21)22;3-2(4,5)1(6)7/h4-7,12H,8-9H2,1-3H3,(H-,15,18,19,20);(H,6,7)/p+1

InChI Key

XCUMCKKHVKICEN-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCOC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C[N+](C)(C)CCOC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(=O)O.C(=O)(C(F)(F)F)O

synonyms

N-(alpha-carboxy-2-nitrobenzyl)carbamoylcholine
NCNCC

Origin of Product

United States

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